N3-Ethyl vs. N3-Methyl: Differential Antiproliferative Activity Against HepG2 and MCF-7 Cancer Cell Lines
In the Abuelizz et al. (2020) study, the N3-ethyl-2-thioxo congener (compound 2, the thione tautomer of CAS 852218-19-0) showed an HepG2 IC₅₀ of 36.1 ± 3.6 μM compared to 40.4 ± 4.1 μM for the N3-methyl analog (compound 1), representing an absolute potency gain of ~4.3 μM (~11% improvement) conferred solely by the ethyl-for-methyl substitution. Against MCF-7 breast cancer cells, both congeners were essentially equipotent (IC₅₀ = 10.5 ± 0.5 μM for N3-ethyl vs. 10.7 ± 1.1 μM for N3-methyl), with both matching the doxorubicin reference (IC₅₀ = 10.3 ± 0.8 μM) [1]. This differential cell-line selectivity pattern—enhanced liver cancer activity with preserved breast cancer potency—is attributable to the greater lipophilicity and altered steric profile of the 3-ethyl substituent, which favors passive diffusion across hepatic cell membranes and/or differential binding to hepatocellular targets.
| Evidence Dimension | Antiproliferative IC₅₀ (48 h MTT assay) |
|---|---|
| Target Compound Data | Compound 2 (3-ethyl-2-thioxo tautomer): HepG2 IC₅₀ = 36.1 ± 3.6 μM; MCF-7 IC₅₀ = 10.5 ± 0.5 μM |
| Comparator Or Baseline | Compound 1 (3-methyl-2-thioxo): HepG2 IC₅₀ = 40.4 ± 4.1 μM; MCF-7 IC₅₀ = 10.7 ± 1.1 μM. Doxorubicin: HepG2 = 28.5 ± 1.9 μM; MCF-7 = 10.3 ± 0.8 μM |
| Quantified Difference | ΔHepG2 IC₅₀ = 4.3 μM (ethyl more potent by ~11%); MCF-7 ΔIC₅₀ ≈ 0.2 μM (equipotent) |
| Conditions | HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines; 48 h exposure; MTT viability endpoint; doxorubicin positive control |
Why This Matters
The 3-ethyl substitution provides a quantifiable HepG2 potency advantage over 3-methyl that is relevant for liver cancer-focused screening cascades, while maintaining equipotent breast cancer activity—supporting selection of the ethyl congener when hepatocellular carcinoma is a primary or parallel screening indication.
- [1] Abuelizz, H. A.; Marzouk, M.; Bakheit, A. H.; Awad, H. M.; Soltan, M. M.; Naglah, A. M.; Al-Salahi, R. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-Thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules 2020, 25 (24), 5944. Table 1. View Source
